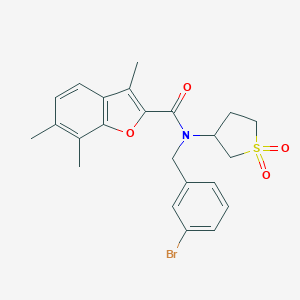![molecular formula C25H20N6 B357311 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine CAS No. 883964-63-4](/img/structure/B357311.png)
3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a combination of benzimidazole, pyrroloquinoxaline, and methylphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and pyrroloquinoxaline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their biological activity and used in various therapeutic applications.
Pyrroloquinoxaline derivatives: Studied for their potential as anticancer and antimicrobial agents.
Methylphenyl compounds: Commonly used in organic synthesis and as intermediates in the production of pharmaceuticals.
Uniqueness
3-(1-methyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine is unique due to its combination of structural features from benzimidazole, pyrroloquinoxaline, and methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
883964-63-4 |
|---|---|
Molecular Formula |
C25H20N6 |
Molecular Weight |
404.5g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C25H20N6/c1-15-8-7-9-16(14-15)31-23(26)21(24-29-19-12-5-6-13-20(19)30(24)2)22-25(31)28-18-11-4-3-10-17(18)27-22/h3-14H,26H2,1-2H3 |
InChI Key |
QZHDUTXPFKRMQI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2',5-dioxo-8'-ethyl-6'-phenyl-4',4',6'-trimethyl-5,5',6,6',7,8-hexahydrospiro(chromene-4,1'-pyrrolo[3,2,1-ij]quinoline)-3-carbonitrile](/img/structure/B357228.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B357229.png)
![ethyl 2'-amino-5-bromo-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate](/img/structure/B357231.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357232.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357234.png)

![7-(3-ethoxypropyl)-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357238.png)
![5-(3,4-dimethylphenyl)sulfonyl-7-(2-hydroxyethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357239.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357240.png)
![5-butyl-3-(2-hydroxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B357241.png)
![5-(4-chlorophenyl)sulfonyl-7-(3-ethoxypropyl)-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357243.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B357244.png)
![3,4,5-trimethoxy-N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357248.png)
![N-[4-(acetylamino)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B357249.png)
